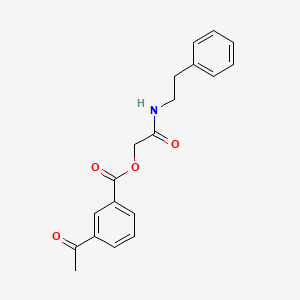

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate

Description

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate is a synthetic organic compound featuring a phenethylamine-derived moiety linked via an amide bond to a 3-acetylbenzoate ester group. Its structure combines aromatic, ester, and amide functionalities, making it a versatile intermediate in medicinal and synthetic chemistry.

Synthesis: The compound is synthesized as a side product during the purification of related amides via column chromatography. For example, tert-butyl 3-(2-oxo-2-(phenethylamino)acetyl)benzoate (a structural analog) was isolated in 11% yield alongside the primary product (73% yield) using EtOAc/PE (20:80) as the eluent system . This suggests its formation occurs under conditions favoring Ugi-type multicomponent reactions or similar coupling methodologies involving amines, aldehydes, and carboxylic acid derivatives .

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 3-acetylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-14(21)16-8-5-9-17(12-16)19(23)24-13-18(22)20-11-10-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPWBEHJCCBYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate typically involves the esterification of 3-acetylbenzoic acid with 2-oxo-2-(phenethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the phenethylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-acetylbenzoic acid or 3-acetylbenzaldehyde.

Reduction: Formation of 2-hydroxy-2-(phenethylamino)ethyl 3-acetylbenzoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate involves its interaction with specific molecular targets. The phenethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The acetylbenzoate moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, their molecular properties, and synthesis yields:

Key Observations :

- Substituent Impact on Yield: The presence of bulky groups (e.g., tert-butyl in tert-butyl 3-(2-oxo-2-(phenethylamino)acetyl)benzoate) or heterocycles (e.g., tetrazole in compound 3e) significantly affects reaction efficiency. For instance, compound 3e achieves an 83% yield due to optimized tetrazole-based synthesis protocols , whereas the target compound and its tert-butyl analog are low-yield byproducts (11%) .

- Bioactivity Correlations: Ethyl 4-(pyridazinylphenethylamino)benzoates (e.g., I-6230) demonstrate kinase inhibitory activity, suggesting that the phenethylamino-benzoate scaffold is pharmacologically relevant . However, the target compound’s 3-acetyl group may alter solubility or target binding compared to pyridazinyl or tetrazole derivatives.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The tert-butyl analog exhibits higher molecular weight (392.44) and lipophilicity compared to the target compound (341.36), which may influence membrane permeability .

- Metabolic Stability : Tetrazole-containing analogs (e.g., 3e) are resistant to esterase hydrolysis due to the tetrazole ring’s bioisosteric replacement of carboxylic acids, enhancing metabolic stability . In contrast, the acetylbenzoate group in the target compound may be prone to enzymatic cleavage.

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . This compound features a phenethylamine moiety, which is known for its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase.

- Apoptosis Induction : The compound promotes apoptosis in cancer cell lines by modulating key proteins involved in cell survival, such as Bcl-2 and p21^WAF-1.

Biological Activity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Huh7 | 4.7 | Cell cycle arrest |

| This compound | MCF7 | 8.3 | Apoptosis induction |

| Doxorubicin (Control) | Huh7 | 0.22 | Cytotoxicity |

Cytotoxicity Assays

The sulforhodamine B (SRB) assay was utilized to assess cytotoxicity against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines. The results indicated that the compound exhibits significant anticancer activity with IC50 values ranging from 0.7 to 35.2 µM, demonstrating selective cytotoxicity towards cancer cells compared to normal cells.

Case Studies

A notable study examined the effects of this compound on apoptosis in Huh7 and MCF7 cell lines. Key findings included:

- Decrease in CDK4 Levels : The compound significantly reduced cyclin-dependent kinase levels, which are crucial for cell cycle progression.

- Increased Apoptotic Markers : There was a notable increase in p21^WAF-1 expression and a decrease in Bcl-2 levels, indicating that the compound effectively induces apoptosis.

Structural Activity Relationship (SAR)

Research indicates that modifications on the phenyl ring of isoxazole derivatives can significantly influence biological activity. The presence of electron-withdrawing groups such as acetyl enhances lipophilicity and metabolic stability, improving bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.